molecular formula C17H21N3O B2504146 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034512-30-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2504146
CAS No.: 2034512-30-4
M. Wt: 283.375
InChI Key: HEEINSDMGCTMDK-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a compound that features a pyrazole ring, a phenyl group, and a cyclopentanecarboxamide moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cross-coupling reactions, and employing automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction of the compound can occur at the carbonyl group of the cyclopentanecarboxamide moiety, yielding the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Cyclopentanemethanol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(15-8-4-5-9-15)18-10-11-20-13-16(12-19-20)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEINSDMGCTMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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